molecular formula C25H33NO9 B1139357 9,21-Dehydroryanodine CAS No. 94513-55-0

9,21-Dehydroryanodine

Cat. No.: B1139357
CAS No.: 94513-55-0
M. Wt: 491.53 g/mol
InChI Key:
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Description

9,21-Dehydroryanodine is a derivative of the natural alkaloid ryanodine, which is isolated from the bark of the plant Ryania speciosa. Both ryanodine and dehydroryanodine are known for their high affinity and biphasic modulation of calcium release channels in various cell types . These compounds have significant implications in the study of muscle function and intracellular calcium regulation.

Mechanism of Action

Target of Action

Dehydroryanodine, a plant alkaloid, is a specific and potent modulator of the sarcoplasmic reticulum calcium release channel . This channel, also known as the ryanodine receptor, plays an integral role in excitation-contraction coupling in striated muscle . It mediates the release of contractile calcium from intracellular sarcoplasmic reticulum stores .

Biochemical Pathways

The primary biochemical pathway affected by dehydroryanodine is the calcium signaling pathway. By modulating the sarcoplasmic reticulum calcium release channel, dehydroryanodine influences the release of calcium from intracellular stores. This disrupts normal calcium signaling, which is crucial for various cellular processes, including muscle contraction .

Pharmacokinetics

The compound’s ability to bind to and modulate the sarcoplasmic reticulum calcium release channel suggests that it can penetrate cell membranes and reach its intracellular target .

Result of Action

The primary result of dehydroryanodine’s action is the disruption of intracellular calcium regulation. This leads to tonic contracture in skeletal muscle and slowed contractile responses in cardiac myocytes . By selectively activating the sarcoplasmic reticulum calcium release channel, dehydroryanodine can cause significant changes in muscle contraction .

Action Environment

The action of dehydroryanodine is influenced by the cellular environment, particularly the concentration of calcium ions. The compound’s efficacy and stability may also be affected by factors such as pH, temperature, and the presence of other molecules that can interact with the sarcoplasmic reticulum calcium release channel .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,21-Dehydroryanodine can be synthesized from ryanodine through a series of chemical reactions. One common method involves the catalytic reduction of ryanodine to dehydroryanodine . This process typically requires specific reaction conditions, including the use of tritium-labeled ryanodine and catalytic hydrogenation.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of dehydroryanodine on a larger scale would likely involve optimizing the catalytic reduction process to ensure high yield and purity. This might include the use of advanced purification techniques and controlled reaction environments to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 9,21-Dehydroryanodine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its functional properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize dehydroryanodine.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

9,21-Dehydroryanodine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

  • Used as a molecular probe to study calcium release channels.
  • Investigated for its potential to modulate intracellular calcium levels.

Biology:

  • Employed in studies of muscle function and intracellular signaling.
  • Used to investigate the physiological effects of calcium channel modulation.

Medicine:

  • Potential therapeutic applications in treating muscle-related disorders.
  • Explored for its role in modulating cardiac function and preventing arrhythmias.

Industry:

  • Utilized in the development of new calcium channel modulators.
  • Applied in the production of high-affinity binding agents for biochemical assays.

Comparison with Similar Compounds

Uniqueness: 9,21-Dehydroryanodine’s unique biphasic action and high affinity for calcium release channels make it a valuable tool in scientific research. Its ability to modulate calcium levels with precision sets it apart from other calcium channel modulators.

Properties

IUPAC Name

[(1R,2R,6S,7S,9S,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFNBBLVUYSFRK-OHEPIYSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]1([C@H]([C@]2([C@]3(C[C@]4([C@@]1([C@@]2([C@@]5([C@@]3(CCC(=C)[C@H]5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915473
Record name 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94513-55-0
Record name 9,21-Didehydroryanodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94513-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6,7,8a,8b,9a-Hexahydroxy-6a,9-dimethyl-3-methylidene-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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